
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of this process .
化学反応の分析
Types of Reactions
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
科学的研究の応用
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In the context of enzyme inhibition, the boronic acid group can interact with active site residues, forming a reversible covalent bond that inhibits enzyme activity . This interaction is facilitated by the electrophilic nature of the boronic acid group, which can react with nucleophilic residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the acetamidomethyl group, which may affect its reactivity and applications.
5-Bromopyridine-3-boronic acid: Contains a bromine atom, which can influence its chemical properties and reactivity in cross-coupling reactions.
6-Methoxy-3-pyridinylboronic acid: Features a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is unique due to the presence of the acetamidomethyl group, which can provide additional sites for chemical modification and enhance its utility in various applications. This structural feature distinguishes it from other pyridinylboronic acids and can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
[5-(acetamidomethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJUCLWECOBMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)
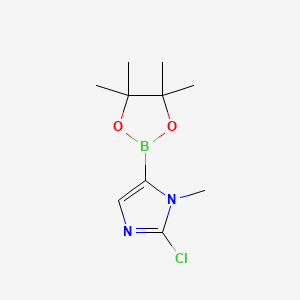
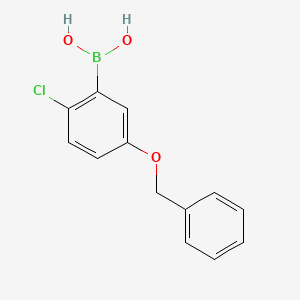
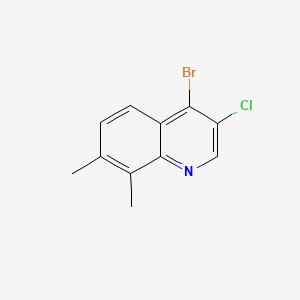

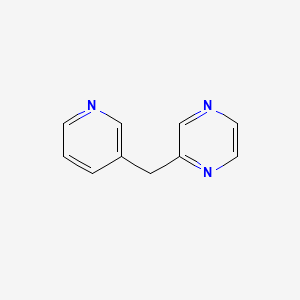
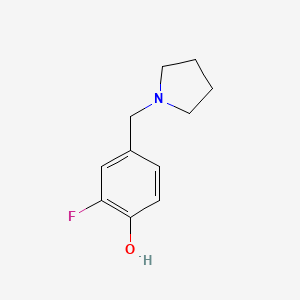
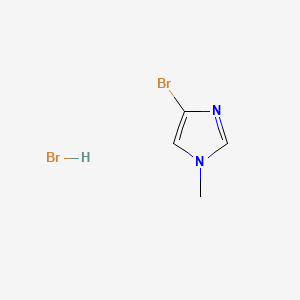

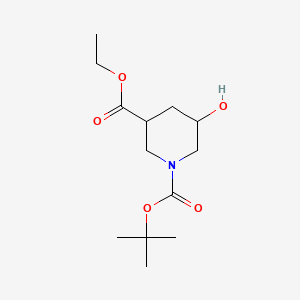
![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)
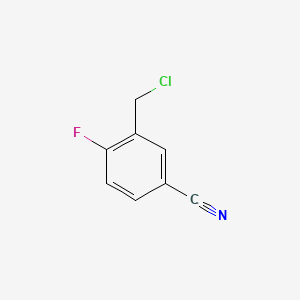
![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)
